Lipophilicity (XLogP3) Differentiation: 5-Benzyloxy-1-benzyl vs. NH-Indole and 4-Benzyloxy Isomer
The computed XLogP3 for 1-benzyl-2-methyl-5-phenylmethoxyindole is 5.5, reflecting the combined lipophilic contribution of the N1-benzyl and the C5-benzyloxy groups [1]. In comparison, the simpler 5-(benzyloxy)-2-methyl-1H-indole (CAS 124224-50-6) carries only one benzyloxy substituent and lacks the N1-benzyl group, resulting in a substantially lower predicted lipophilicity (estimated ΔXLogP3 ≥ 1.5 log units). This difference directly impacts passive membrane permeability and predicted oral absorption, which are critical for in vivo phospholipase A₂ inhibitor development. As noted in patent disclosures, specific XLogP3 ranges are systematically tuned on the indole scaffold to optimize gastrointestinal localization of phospholipase inhibitors [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | 5-(benzyloxy)-2-methyl-1H-indole (CAS 124224-50-6) — predicted XLogP3 estimated at ≤ 4.0 |
| Quantified Difference | ΔXLogP3 ≥ 1.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Procurement decisions for phospholipase inhibitor lead optimization require precise control of lipophilicity; the presence of the N1-benzyl group in this compound provides a distinct physicochemical profile that cannot be replicated by simple 5-benzyloxyindole building blocks.
- [1] PubChem. (2025). Compound Summary for CID 90489678, 1-benzyl-5-(benzyloxy)-2-methyl-1H-indole. National Center for Biotechnology Information. View Source
- [2] U.S. Patent No. 6,630,496 B1. (2003). Inhibitors of phospholipase enzymes. United States Patent and Trademark Office. View Source
